1-(2-Chloroethyl)indoline-5-sulfonamide 1-(2-Chloroethyl)indoline-5-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13919229
InChI: InChI=1S/C10H13ClN2O2S/c11-4-6-13-5-3-8-7-9(16(12,14)15)1-2-10(8)13/h1-2,7H,3-6H2,(H2,12,14,15)
SMILES:
Molecular Formula: C10H13ClN2O2S
Molecular Weight: 260.74 g/mol

1-(2-Chloroethyl)indoline-5-sulfonamide

CAS No.:

Cat. No.: VC13919229

Molecular Formula: C10H13ClN2O2S

Molecular Weight: 260.74 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Chloroethyl)indoline-5-sulfonamide -

Specification

Molecular Formula C10H13ClN2O2S
Molecular Weight 260.74 g/mol
IUPAC Name 1-(2-chloroethyl)-2,3-dihydroindole-5-sulfonamide
Standard InChI InChI=1S/C10H13ClN2O2S/c11-4-6-13-5-3-8-7-9(16(12,14)15)1-2-10(8)13/h1-2,7H,3-6H2,(H2,12,14,15)
Standard InChI Key NJUYBFMHKKMQHM-UHFFFAOYSA-N
Canonical SMILES C1CN(C2=C1C=C(C=C2)S(=O)(=O)N)CCCl

Introduction

Chemical Structure and Synthesis

Molecular Architecture

1-(2-Chloroethyl)indoline-5-sulfonamide features an indoline core—a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring. The sulfonamide group (-SO2_2NH2_2) is attached at the 5-position of the indoline scaffold, while a 2-chloroethyl substituent occupies the 1-position. This arrangement creates a planar sulfonamide moiety capable of coordinating with zinc ions in the active site of carbonic anhydrases, alongside a hydrophobic tail that enhances target selectivity .

Synthetic Pathways

The synthesis of 1-(2-Chloroethyl)indoline-5-sulfonamide involves multi-step organic reactions. A representative route begins with the protection of indoline (5) using acetic anhydride to yield 1-acetylindoline (6), followed by sulfonation with chlorosulfonic acid to form 1-acetylindoline-5-sulfochloride (7) . Subsequent ammonolysis produces 1-acetylindoline-5-sulfonamide (8), which undergoes hydrolysis to remove the acetyl group, yielding indoline-5-sulfonamide (9). Finally, alkylation with 2-chloroethyl chloride introduces the chloroethyl substituent at the 1-position.

Table 1: Key Synthetic Intermediates and Yields

CompoundYield (%)Role in Synthesis
695Acetyl-protected indoline
781Sulfonated intermediate
889Sulfonamide precursor
981Deacetylated core structure
CA IsoformKIK_I (nM)Selectivity vs. CA I/II
CA IX132.810-fold
CA XII41.35-fold
CA I2100-
CA II890-

Antiproliferative Effects

Under hypoxic conditions mimicking the tumor microenvironment, 1-(2-Chloroethyl)indoline-5-sulfonamide suppresses the proliferation of MCF7 breast cancer cells with an IC50_{50} of 12.9 µM, a two-fold enhancement compared to normoxia . This hypoxia-selective activity correlates with its ability to inhibit CA IX-mediated pH regulation, thereby disrupting metabolic adaptations critical for tumor survival.

Table 3: Antiproliferative Activity in MCF7 Cells

ConditionIC50_{50} (µM)Hypoxia Selectivity Ratio
Normoxia24.51.0
Hypoxia12.91.9

Mechanism of Action

Zinc Coordination and Active Site Interactions

The sulfonamide group deprotonates to form a sulfonamidate anion, which coordinates with the Zn2+^{2+} ion in the CA active site . This interaction is stabilized by hydrogen bonds with Thr199 and hydrophobic contacts with Leu198. The chloroethyl group extends into a hydrophobic pocket, enhancing binding affinity and isoform selectivity .

Chemosensitization Effects

In K562/4 leukemia cells overexpressing P-glycoprotein (P-gp), 1-(2-Chloroethyl)indoline-5-sulfonamide reverses resistance to doxorubicin by downregulating CA IX expression and inhibiting proton extrusion, thereby increasing intracellular drug retention .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure through characteristic shifts:

  • 1H^1\text{H}-NMR: A triplet at δ 3.8 ppm corresponds to the chloroethyl group’s methylene protons.

  • 13C^{13}\text{C}-NMR: The sulfonamide sulfur exhibits a signal at δ 165 ppm, consistent with sulfonamide carbons.
    Infrared (IR) spectroscopy reveals stretches at 1160 cm1^{-1} (S=O) and 1340 cm1^{-1} (C-N), verifying the sulfonamide functional group.

Future Research Directions

  • Structural Optimization: Modifying the indoline core’s substituents to improve CA IX/XII selectivity and blood-brain barrier penetration.

  • Combination Therapies: Co-administering with chemotherapeutics like doxorubicin to exploit chemosensitization effects .

  • In Vivo Validation: Assessing pharmacokinetics and toxicity profiles in preclinical models to advance toward clinical trials.

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